KD 5170

Description

Propriétés

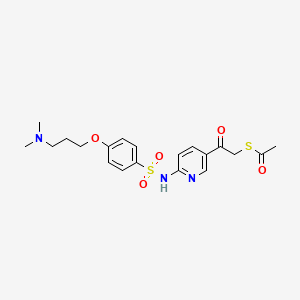

IUPAC Name |

S-[2-[6-[[4-[3-(dimethylamino)propoxy]phenyl]sulfonylamino]pyridin-3-yl]-2-oxoethyl] ethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5S2/c1-15(24)29-14-19(25)16-5-10-20(21-13-16)22-30(26,27)18-8-6-17(7-9-18)28-12-4-11-23(2)3/h5-10,13H,4,11-12,14H2,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWBUKMWZKTHCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(=O)C1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCCCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940943-37-3 |

Source

|

| Record name | KD-5170 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940943373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KD-5170 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26UQK478QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KD-5170

For Researchers, Scientists, and Drug Development Professionals

Abstract

KD-5170 is a potent, orally available, mercaptoketone-based pan-histone deacetylase (HDAC) inhibitor. It demonstrates broad-spectrum antitumor activity against a variety of human tumor cell lines in both in vitro and in vivo models.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of KD-5170, detailing its inhibitory activity, the experimental protocols used for its characterization, and the key signaling pathways it modulates.

Core Mechanism of Action: Pan-HDAC Inhibition

KD-5170 functions as a non-selective inhibitor of Class I and Class II histone deacetylases.[2][5] Its inhibitory action is attributed to the coordination of the catalytic Zn2+ ion within the active site of HDAC enzymes by its mercaptoketone moiety. This leads to the hyperacetylation of both histone and non-histone protein substrates, resulting in the modulation of gene expression and the induction of various cellular responses, including cell cycle arrest, apoptosis, and the inhibition of tumor growth.[2][6]

Quantitative Inhibitory Activity

The inhibitory potency of KD-5170 against various HDAC isoforms has been determined through in vitro biochemical assays. The half-maximal inhibitory concentrations (IC50) and cell-based half-maximal effective concentrations (EC50) are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of KD-5170 against HDAC Isoforms [1][2][5]

| Target | IC50 (µM) |

| HeLa Nuclear Extract | 0.045 |

| HDAC1 | 0.020 |

| HDAC2 | 2.0 |

| HDAC3 | 0.075 |

| HDAC4 | 0.026 |

| HDAC5 | 0.950 |

| HDAC6 | 0.014 |

| HDAC7 | 0.085 |

| HDAC8 | 2.500 |

| HDAC9 | 0.150 |

| HDAC10 | 0.018 |

Table 2: Cell-Based Activity of KD-5170 [1][2][5]

| Assay | Cell Line | EC50 (µM) |

| Histone H3 Hyperacetylation | HeLa | 0.025 |

| α-Tubulin Hyperacetylation | HeLa | 0.325 |

Experimental Protocols

This section details the methodologies employed in key experiments to elucidate the mechanism of action of KD-5170.

HDAC Inhibition Assay (In Vitro)

This protocol describes the determination of the inhibitory activity of KD-5170 against purified recombinant human HDAC isoforms and HeLa cell nuclear extract.[1]

-

Assay Principle: The assay indirectly measures HDAC activity by quantifying the fluorescence generated from a deacetylated fluorogenic peptide substrate.

-

Materials:

-

Assay Buffer: 50 mmol/L Tris-HCl (pH 8.0), 137 mmol/L NaCl, 2.7 mmol/L KCl, 1 mmol/L MgCl2, 1 mg/mL bovine serum albumin.

-

KD-5170 (dissolved in DMSO).

-

Partially purified HeLa cell nuclear extract or purified recombinant human HDAC isoforms.

-

Fluorogenic acetyl-lysine substrate (e.g., Fluor de Lys).

-

Developer solution.

-

Trichostatin A (TSA) as a positive control.

-

-

Procedure:

-

Add KD-5170 from a DMSO stock solution to the assay buffer in a 1,536-well plate. The final DMSO concentration should be fixed at 1%.

-

Incubate the compound with the HeLa cell nuclear extract or purified HDAC enzyme.

-

Add the fluorogenic acetyl-lysine substrate and incubate at 30°C for 2 hours.

-

Stop the reaction by adding the developer solution containing 2 µmol/L TSA.

-

Measure the fluorescence of the deacetylated product using a fluorimeter.

-

Calculate IC50 values from the dose-response curves.

-

Tumor Cell Cytotoxicity Assay

This protocol outlines the procedure for assessing the antiproliferative effects of KD-5170 on human tumor cell lines.[1]

-

Assay Principle: Cellular viability is determined by measuring the amount of ATP present in the cell culture, which is an indicator of metabolically active cells.

-

Materials:

-

Human tumor cell lines (e.g., from the NCI-60 panel).

-

RPMI 1640 medium with 10% (v/v) fetal bovine serum and penicillin/streptomycin.

-

1,536-well plates.

-

KD-5170.

-

ATPlite assay kit.

-

-

Procedure:

-

Seed cells in 1,536-well plates and allow them to adhere.

-

Add varying concentrations of KD-5170 to the wells.

-

Incubate the cells with the compound for 48 hours.

-

Measure cellular viability using the ATPlite assay according to the manufacturer's instructions.

-

Determine the concentration of KD-5170 that inhibits cell growth by 50% (GI50).

-

Mitochondrial Membrane Potential Assay

This protocol describes the measurement of changes in mitochondrial membrane potential (ΔΨm) in response to KD-5170 treatment.[1][3]

-

Assay Principle: The lipophilic cationic dye JC-1 accumulates in the mitochondria of healthy cells, forming aggregates that fluoresce red. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as monomers and fluoresces green. A shift from red to green fluorescence indicates a loss of ΔΨm.

-

Materials:

-

HL-60 or HCT-116 cells.

-

96-well plates.

-

KD-5170.

-

JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide).

-

Fluorescent cell analyzer (e.g., BD LSRII).

-

-

Procedure:

-

Plate cells in a 96-well plate.

-

Add designated concentrations of KD-5170 and incubate for 24 hours (HL-60) or 48 hours (HCT-116).

-

Add 5 µ g/well of JC-1 dye and incubate for 10-15 minutes at 37°C in a 5% CO2 incubator.

-

Analyze the cells using a fluorescent cell analyzer, measuring both green (FL1) and red (FL2) fluorescence.

-

A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

-

Signaling Pathways and Cellular Effects

The inhibition of HDACs by KD-5170 triggers a cascade of downstream events, ultimately leading to tumor cell apoptosis.

Induction of Apoptosis

KD-5170 induces apoptosis in myeloma cells, which is accompanied by the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[6]

Mitochondrial-Mediated Apoptosis Pathway

A key mechanism of KD-5170-induced apoptosis involves the intrinsic or mitochondrial pathway. Treatment with KD-5170 leads to a loss of mitochondrial membrane potential, which results in the release of pro-apoptotic factors such as cytochrome c, Smac (Second Mitochondria-derived Activator of Caspases), and Apoptosis-Inducing Factor (AIF) from the mitochondria into the cytoplasm.[6]

Oxidative Stress and DNA Damage

KD-5170 has been shown to induce oxidative stress in myeloma cells. This is evidenced by the upregulation of heme oxygenase-1 and the phosphorylation of H2A.X, a marker of DNA damage.[6]

Visualizations

Signaling Pathway Diagram

Caption: Signaling pathway of KD-5170 action.

Experimental Workflow Diagram

Caption: Workflow for Mitochondrial Membrane Potential Assay.

Conclusion

KD-5170 is a multi-faceted HDAC inhibitor with potent antitumor properties. Its mechanism of action is centered on the broad inhibition of Class I and II HDACs, leading to histone and non-histone protein hyperacetylation. This primary action initiates a cascade of downstream cellular events, including altered gene transcription, cell cycle arrest, and the induction of apoptosis through both intrinsic and extrinsic pathways. The ability of KD-5170 to induce oxidative stress and DNA damage further contributes to its cytotoxic effects. The comprehensive data presented in this guide underscore the therapeutic potential of KD-5170 as an anticancer agent and provide a solid foundation for further preclinical and clinical investigation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of KD5170: a novel mercaptoketone-based histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor, exerts antimyeloma effects by DNA damage and mitochondrial signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

KD-5170: A Technical Guide to a Novel Mercaptoketone-Based Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

KD-5170 is a potent, orally bioavailable, mercaptoketone-based pan-inhibitor of class I and II histone deacetylases (HDACs).[1][2][3] As a thioester prodrug, KD-5170 undergoes hydrolysis to its active mercaptoketone form, which chelates the zinc ion in the active site of HDAC enzymes, leading to their inhibition.[4] This inhibition results in the hyperacetylation of histone and non-histone proteins, leading to the modulation of gene expression and the induction of various cellular processes, including cell cycle arrest, apoptosis, and the inhibition of tumor growth.[2][4] KD-5170 has demonstrated broad-spectrum antitumor activity in a variety of in vitro and in vivo cancer models, making it a compound of significant interest for oncological research and development.[1][2][3]

Chemical and Physical Properties

| Property | Value |

| CAS Number | 940943-37-3 |

| Molecular Formula | C₂₀H₂₅N₃O₅S₂ |

| Molecular Weight | 451.6 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO and 1eq. HCl |

Quantitative Data

In Vitro Activity of KD-5170

KD-5170 exhibits potent inhibitory activity against multiple HDAC isoforms and demonstrates cytotoxic effects across a range of human cancer cell lines.

Table 1: Inhibitory Activity of KD-5170 against HDAC Isoforms

| HDAC Isoform | IC₅₀ (nM) |

| HDAC1 | 20 |

| HDAC2 | 2,060 |

| HDAC3 | 75 |

| HDAC4 | 26 |

| HDAC5 | 950 |

| HDAC6 | 14 |

| HDAC7 | 85 |

| HDAC8 | 2,500 |

| HDAC9 | 150 |

| HDAC10 | 18 |

| Data sourced from Cayman Chemical product information sheet.[1] |

Table 2: Cytotoxic Activity of KD-5170 in Human Cancer Cell Lines

| Cell Line | Cancer Type | EC₅₀ (µM) |

| HCT-116 | Colorectal Carcinoma | 0.9 |

| NCI-H460 | Non-Small Cell Lung Cancer | 0.7 |

| PC-3 | Prostate Cancer | 1.1 |

| U266 | Multiple Myeloma | ~0.5 |

| H929 | Multiple Myeloma | ~0.5 |

| Data represents a selection of cell lines and is compiled from multiple sources.[2][4] |

In Vivo Efficacy of KD-5170

KD-5170 has demonstrated significant tumor growth inhibition in various xenograft models.

Table 3: In Vivo Antitumor Efficacy of KD-5170 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

| HCT-116 | Colorectal Carcinoma | 30-100 mg/kg, p.o., daily | Significant | [4] |

| NCI-H460 | Non-Small Cell Lung Cancer | Not specified | Significant | [2] |

| PC-3 | Prostate Cancer | Not specified | Significant | [2] |

| H929 | Multiple Myeloma | 55 mg/kg, i.p., daily for 5 days, then every other day | Significant | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of KD-5170-Induced Apoptosis in Myeloma Cells

KD-5170 induces apoptosis in multiple myeloma cells through a multifaceted mechanism involving oxidative stress, DNA damage, and the activation of both intrinsic and extrinsic apoptotic pathways.[1][2]

Caption: Signaling pathway of KD-5170-induced apoptosis.

Experimental Workflow for Evaluating KD-5170

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of KD-5170.

Caption: Preclinical evaluation workflow for KD-5170.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of KD-5170.

Cell Viability Assay ([³H]Thymidine Incorporation)

This assay measures the proliferation of cells by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

-

Cell Seeding: Seed cancer cells (e.g., U266, H929) in a 96-well plate at a density of 3 x 10³ cells per well and culture for 24 hours. For co-culture experiments, a layer of bone marrow stromal cells can be pre-plated.

-

Compound Treatment: Treat the cells with a serial dilution of KD-5170 (e.g., 0-1 µmol/L) for 24 hours.

-

Radiolabeling: Add [³H]thymidine to each well and incubate for an additional 18-24 hours.

-

Harvesting and Measurement: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Western Blot Analysis for Histone Acetylation

This protocol is used to detect the levels of acetylated histones in cells treated with KD-5170.

-

Cell Lysis: Treat cancer cells (e.g., U266) with KD-5170 at the desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature the protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.

In Vivo Tumor Xenograft Study

This protocol describes the evaluation of the antitumor efficacy of KD-5170 in a mouse xenograft model.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁷ H929 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., beige-nude-xid mice).

-

Tumor Growth and Randomization: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Compound Administration: Administer KD-5170 or vehicle control to the mice according to the specified dosing regimen (e.g., 55 mg/kg, intraperitoneally, daily for 5 days, followed by every other day).

-

Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

-

Endpoint: Euthanize the mice when the tumors reach a predetermined maximum size or at the end of the study period.

-

Data Analysis: Compare the tumor growth rates and survival between the treatment and control groups to evaluate the antitumor efficacy of KD-5170. For pharmacodynamic studies, tumors can be excised at various time points after dosing to analyze histone acetylation levels by Western blot.[1]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor, exerts antimyeloma effects by DNA damage and mitochondrial signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to the Histone Deacetylase Inhibitor KD-5170

Introduction

KD-5170 is a potent, orally bioavailable, small molecule inhibitor of Class I and II histone deacetylases (HDACs).[1][2][3] Developed as a novel, non-hydroxamate-based therapeutic agent, KD-5170 belongs to a mercaptoketone class of compounds and has demonstrated significant antitumor activity in a range of preclinical cancer models.[2][4] This technical guide provides a comprehensive overview of KD-5170, detailing its mechanism of action, biochemical and cellular activity, and the experimental methodologies used in its characterization for researchers, scientists, and drug development professionals.

Core Compound Details

| Property | Information |

| IUPAC Name | S-[2-[6-[[[4-[3-(Dimethylamino)propoxy]phenyl]sulfonyl]amino]-3-pyridinyl]-2-oxoethyl] ethanethioate[5][6] |

| Synonyms | KD 5170, KD-5170[1][6] |

| CAS Number | 940943-37-3[5][6] |

| Molecular Formula | C20H25N3O5S2[5][6] |

| Molecular Weight | 451.56 g/mol [5][6] |

| Class | Mercaptoketone-based Histone Deacetylase Inhibitor[1][2] |

Mechanism of Action

KD-5170 functions as a pan-inhibitor of Class I and II HDAC enzymes. Its inhibitory activity is attributed to the mercaptoketone moiety, which chelates the zinc ion within the active site of HDAC enzymes, thereby blocking their deacetylase function.[7] This inhibition leads to the hyperacetylation of histone proteins, resulting in a more open chromatin structure and the altered expression of genes involved in cell cycle regulation, differentiation, and apoptosis.[1][2] The accumulation of acetylated histones is a hallmark of HDAC inhibitor activity and is directly linked to the antiproliferative and pro-apoptotic effects observed with KD-5170 treatment.[1][2]

Quantitative Data

In Vitro HDAC Inhibitory Activity

The inhibitory potency of KD-5170 against a panel of recombinant human HDAC isoforms was determined using a fluorogenic peptide substrate assay.[4] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| HDAC Isoform | IC50 (nM) | Reference |

| HDAC1 | 20 | [4][8] |

| HDAC2 | 2000 | [5][8] |

| HDAC3 | 75 | [4][8] |

| HDAC4 | 26 | [4][8] |

| HDAC5 | 950 | [4] |

| HDAC6 | 14 | [4][8] |

| HDAC7 | 85 | [4] |

| HDAC8 | 2500 | [4] |

| HDAC9 | 150 | [4] |

| HDAC10 | 18 | [4] |

Cellular Activity

The cellular potency of KD-5170 was evaluated in HeLa cells by measuring the induction of histone H3 acetylation.[2][9]

| Assay | Cell Line | EC50 (µM) | Reference |

| Histone H3 Acetylation | HeLa | 0.025 | [2][9] |

Signaling Pathways

KD-5170 exerts its anticancer effects through the modulation of several key signaling pathways, primarily leading to apoptosis and the DNA damage response.

Apoptosis Induction Pathway

Treatment with KD-5170 initiates the intrinsic apoptotic pathway, characterized by the activation of initiator and executioner caspases.[1] This process involves the disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors into the cytoplasm.[1]

Caption: KD-5170 induced apoptosis signaling cascade.

DNA Damage Response Pathway

KD-5170 treatment also leads to oxidative stress and the induction of DNA damage, as evidenced by the phosphorylation of histone H2A.X (γH2AX), a sensitive marker of DNA double-strand breaks.[1] This activation of the DNA damage response pathway contributes to the cytotoxic effects of the compound.

Caption: DNA damage response pathway activated by KD-5170.

Experimental Protocols

HDAC Inhibition Assay (Fluorogenic)

This protocol describes a representative method for determining the in vitro inhibitory activity of KD-5170 against purified human HDAC enzymes.

-

Reagent Preparation :

-

Prepare a stock solution of KD-5170 in DMSO.

-

Dilute the recombinant human HDAC enzyme in assay buffer.

-

Prepare the fluorogenic HDAC substrate (e.g., Fluor de Lys®) in assay buffer.

-

Prepare the developer solution as per the manufacturer's instructions.

-

-

Assay Procedure :

-

In a 96-well black plate, add the diluted HDAC enzyme.

-

Add serial dilutions of KD-5170 or vehicle control (DMSO) to the wells.

-

Incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at room temperature for 15 minutes.

-

-

Data Analysis :

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percent inhibition for each concentration of KD-5170 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cellular Histone Acetylation Assay

This protocol outlines a method to assess the ability of KD-5170 to induce histone hyperacetylation in cultured cells.

-

Cell Culture and Treatment :

-

Seed cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of KD-5170 or vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Western Blotting :

-

Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against acetylated-histone H3. A loading control antibody (e.g., total histone H3 or β-actin) should also be used.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis :

-

Quantify the band intensities using densitometry software.

-

Normalize the acetylated-histone H3 signal to the loading control.

-

Determine the EC50 value for the induction of histone acetylation.

-

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the antitumor efficacy of KD-5170 in a mouse xenograft model.

-

Cell Implantation :

-

Tumor Growth and Treatment :

-

Efficacy Assessment :

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

-

Data Analysis :

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

-

Analyze the statistical significance of the differences in tumor volume between groups.

-

Caspase Activation Assay (Western Blot)

This protocol describes the detection of caspase activation in KD-5170-treated cells.

-

Sample Preparation :

-

Treat cells with KD-5170 or a vehicle control for the desired time.

-

Harvest the cells and prepare whole-cell lysates as described in the cellular histone acetylation assay protocol.

-

-

Western Blotting :

-

Perform SDS-PAGE and Western blotting as previously described.

-

Probe the membranes with primary antibodies specific for the cleaved (active) forms of caspase-3, caspase-8, and caspase-9. Antibodies against the pro-caspase forms can also be used to observe the decrease in the inactive form.

-

Use a loading control antibody to ensure equal protein loading.

-

-

Analysis :

-

Visualize the bands and compare the levels of cleaved caspases between treated and untreated samples to confirm the activation of the apoptotic cascade.

-

Cytochrome c Release Assay

This protocol outlines the detection of cytochrome c release from the mitochondria to the cytosol.

-

Cell Fractionation :

-

Treat cells with KD-5170 or a vehicle control.

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed to pellet the nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

-

-

Western Blotting :

-

Perform Western blotting on both the cytosolic and mitochondrial fractions.

-

Probe the membrane with an antibody against cytochrome c.

-

Use marker proteins for the cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) fractions to confirm the purity of the fractions.

-

-

Analysis :

-

An increase in the cytochrome c signal in the cytosolic fraction of KD-5170-treated cells indicates its release from the mitochondria.

-

DNA Damage (γH2AX) Assay

This protocol describes the detection of H2A.X phosphorylation as a marker of DNA damage.

-

Sample Preparation :

-

Treat cells with KD-5170 or a vehicle control.

-

Prepare whole-cell lysates as previously described.

-

-

Western Blotting :

-

Perform SDS-PAGE and Western blotting.

-

Probe the membrane with a primary antibody specific for phosphorylated H2A.X (γH2AX) at Ser139.

-

Use an antibody for total H2A.X or another loading control for normalization.

-

-

Analysis :

-

An increased γH2AX signal in the treated cells indicates the induction of DNA damage.

-

Chemical Synthesis

KD-5170 is the result of a chemical optimization program starting from an α-mercaptoketone series identified through high-throughput screening.[2] The synthesis involves the coupling of a substituted pyridinyl-oxoethyl moiety with a phenylsulfonylamino group containing a dimethylaminopropoxy side chain, followed by the introduction of the ethanethioate group. While the detailed multi-step synthesis is proprietary, the general approach involves standard organic chemistry transformations.

Sirtuin Activity

To date, published literature primarily focuses on the potent inhibitory activity of KD-5170 against Class I and II HDACs. There is no readily available public data on the activity of KD-5170 against Class III HDACs (sirtuins). A comprehensive understanding of its selectivity profile would require further investigation into its effects on sirtuin activity.

Conclusion

KD-5170 is a well-characterized, potent pan-inhibitor of Class I and II HDACs with significant preclinical antitumor activity. Its mechanism of action, involving the induction of histone hyperacetylation, apoptosis, and DNA damage, provides a strong rationale for its development as a cancer therapeutic. The experimental protocols and data presented in this guide offer a valuable resource for researchers in the field of epigenetics and drug discovery. Further studies to fully elucidate its selectivity profile, particularly against sirtuins, and its clinical efficacy are warranted.

References

- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 2. veterinarypaper.com [veterinarypaper.com]

- 3. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 4. A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate | AAT Bioquest [aatbio.com]

- 5. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

In-Depth Technical Guide: The Biological Activity of KD 5170

For Researchers, Scientists, and Drug Development Professionals

Abstract

KD 5170 is a potent, orally bioavailable, mercaptoketone-based pan-histone deacetylase (HDAC) inhibitor. It demonstrates broad-spectrum antitumor activity in both in vitro and in vivo models. Mechanistically, this compound induces cell cycle arrest, oxidative stress, DNA damage, and apoptosis, primarily through the mitochondrial signaling pathway. This technical guide provides a comprehensive overview of the biological activity of this compound, including its inhibitory profile, effects on cellular processes, and in vivo efficacy. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins. Their aberrant activity is implicated in the pathogenesis of various cancers, making them a key target for therapeutic intervention. This compound has emerged as a promising non-hydroxamate-based HDAC inhibitor with significant antiproliferative effects across a range of human tumor cell lines.

Quantitative Data on Biological Activity

The biological activity of this compound has been characterized through various in vitro assays, quantifying its inhibitory potency against HDAC enzymes and its effects on cancer cell lines.

Table 1: In Vitro HDAC Inhibitory Activity of this compound

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 20 |

| HDAC2 | 2000 |

| HDAC3 | 75 |

| HDAC4 | 26 |

| HDAC5 | 950 |

| HDAC6 | 14 |

| HDAC7 | 85 |

| HDAC8 | 2500 |

| HDAC9 | 150 |

| HDAC10 | 18 |

| HeLa Nuclear Extract | 45 |

Data compiled from multiple sources.[1][2][3][4]

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Cancer Type | Assay | EC50 (µM) |

| HeLa | Cervical Cancer | Histone H3 Acetylation | 0.025 |

| HCT-116 | Colorectal Cancer | Proliferation | Not specified |

| NCI-H460 | Non-Small Cell Lung Carcinoma | Proliferation | Not specified |

| PC-3 | Prostate Cancer | Proliferation | Not specified |

| Myeloma Cell Lines | Multiple Myeloma | Proliferation | Not specified |

EC50 value for HeLa cell-based assay.[2][3] Antiproliferative activity was observed in the other cell lines.[2]

Mechanism of Action

This compound exerts its antitumor effects through a multi-faceted mechanism of action, primarily centered on the inhibition of HDACs, which leads to a cascade of downstream cellular events.

HDAC Inhibition and Histone Hyperacetylation

As a pan-HDAC inhibitor, this compound blocks the activity of multiple HDAC isoforms, leading to an accumulation of acetylated histones. This alteration in chromatin structure results in the transcriptional regulation of genes involved in cell cycle control and apoptosis.

Induction of Apoptosis via Mitochondrial Signaling

A key mechanism of this compound-induced cell death is the activation of the intrinsic apoptotic pathway. Treatment with this compound leads to a loss of mitochondrial membrane potential and the subsequent release of pro-apoptotic factors into the cytoplasm.

References

KD-5170: A Technical Guide to a Novel Mercaptoketone-Based Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KD-5170, a potent, non-hydroxamate-based inhibitor of Class I and II histone deacetylases (HDACs). KD-5170, a mercaptoketone-based compound, demonstrates broad-spectrum antitumor activity. This document details its target HDAC isoforms, mechanism of action, and the downstream cellular consequences of its inhibitory activity, including the induction of apoptosis and modulation of oxidative stress pathways. Furthermore, it provides detailed experimental protocols for the characterization of KD-5170's activity in both biochemical and cellular contexts.

Core Properties and Mechanism of Action

KD-5170 is delivered as a thioester-based prodrug.[1] In the cellular environment, it is proposed that the thioester undergoes hydrolysis, revealing the active mercaptoketone. This mercaptoketone then acts as a zinc-chelating moiety, binding to the zinc ion (Zn²⁺) within the active site of HDAC enzymes in either a bidentate or monodentate fashion. This interaction blocks the catalytic activity of the HDACs, leading to an accumulation of acetylated histones and other non-histone proteins. The resulting hyperacetylation of chromatin leads to a more relaxed chromatin structure, influencing gene expression and ultimately triggering cellular responses such as cell cycle arrest and apoptosis.[2]

Target HDAC Isoform Specificity

KD-5170 exhibits broad inhibitory activity across both Class I and Class II HDAC isoforms. However, it displays a degree of selectivity, with potent inhibition of HDAC1, HDAC3, HDAC4, and HDAC6, and significantly weaker activity against HDAC2. The 50% inhibitory concentrations (IC₅₀) for KD-5170 against a panel of recombinant human HDAC isoforms are summarized in the table below.

| HDAC Isoform | Class | IC₅₀ (nM)[3] |

| HDAC1 | I | 20 |

| HDAC2 | I | 2060 |

| HDAC3 | I | 75 |

| HDAC8 | I | 2500 |

| HDAC4 | IIa | 26 |

| HDAC5 | IIa | 950 |

| HDAC6 | IIb | 14 |

| HDAC7 | IIa | 85 |

| HDAC9 | IIa | 150 |

| HDAC10 | IIb | 18 |

Cellular Activity

In cellular assays, KD-5170 effectively induces histone hyperacetylation. In HeLa cells, KD-5170 demonstrates a 50% effective concentration (EC₅₀) of 25 nM for the induction of histone H3 acetylation.[4]

| Cell-Based Assay | Cell Line | Parameter | Value (nM)[4] |

| Histone H3 Acetylation | HeLa | EC₅₀ | 25 |

Downstream Signaling Pathways

The inhibition of HDACs by KD-5170 triggers a cascade of downstream signaling events, leading to antitumor effects. Two key pathways affected are apoptosis and the oxidative stress response.

Induction of Apoptosis

HDAC inhibitors, including KD-5170, are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is achieved by altering the expression of key regulatory proteins. For instance, HDAC inhibition can lead to the upregulation of pro-apoptotic proteins such as Bim and Bmf, and the death receptors TRAIL and DR5. Furthermore, hyperacetylation can stabilize the p53 tumor suppressor protein, promoting the transcription of pro-apoptotic genes.

Modulation of Oxidative Stress Response

HDAC inhibitors can also influence cellular responses to oxidative stress. One important pathway involved is the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept inactive through its interaction with Keap1. Upon exposure to oxidative stress or certain HDAC inhibitors, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes. These genes encode for a variety of cytoprotective proteins, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the activity of KD-5170.

In Vitro Fluorescence-Based HDAC Activity Assay

This protocol describes a method to determine the IC₅₀ of KD-5170 against specific recombinant HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, etc.)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)

-

KD-5170 stock solution (in DMSO)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of KD-5170 in assay buffer. The final DMSO concentration should be kept below 1%.

-

Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in cold assay buffer.

-

Reaction Setup: In a 96-well plate, add in the following order:

-

Assay Buffer

-

Diluted KD-5170 or vehicle control (DMSO)

-

Diluted HDAC enzyme

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add the fluorogenic HDAC substrate to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Reaction Termination and Development: Add the developer solution to each well to stop the enzymatic reaction and cleave the deacetylated substrate, releasing the fluorescent moiety.

-

Fluorescence Measurement: Incubate the plate at 37°C for 15 minutes and then measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Data Analysis: Calculate the percent inhibition for each concentration of KD-5170 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Histone Acetylation ELISA

This protocol describes a cell-based ELISA to determine the EC₅₀ of KD-5170 for inducing histone H3 acetylation.

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium and supplements

-

KD-5170 stock solution (in DMSO)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against acetylated histone H3

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

96-well clear, flat-bottom cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of KD-5170 for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Fixation: Remove the culture medium and fix the cells with the fixing solution for 20 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash the cells with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against acetylated histone H3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Color Development: Wash the cells with PBS and add TMB substrate. Incubate in the dark until sufficient color develops.

-

Reaction Stoppage and Measurement: Add the stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance readings to a control (e.g., total histone H3 levels if measured in parallel) and determine the EC₅₀ value by fitting the data to a dose-response curve.

References

The Epigenetic Role of KD-5170: A Potent Histone Deacetylase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

KD-5170 is a potent, non-selective histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in both in vitro and in vivo models. As a mercaptoketone-based compound, it represents a distinct chemical class of HDAC inhibitors. This document provides a comprehensive overview of the epigenetic function of KD-5170, detailing its mechanism of action, inhibitory activity, and the experimental basis for its characterization. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and epigenetic research.

Core Mechanism of Action in Epigenetics

KD-5170 functions as a pan-inhibitor of Class I and II histone deacetylases (HDACs).[1] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.

By inhibiting HDACs, KD-5170 prevents the removal of acetyl groups, leading to an accumulation of acetylated histones (hyperacetylation). This open chromatin state allows for the transcription of various genes, including tumor suppressor genes, that are often silenced in cancer cells. The proposed mechanism involves the active mercaptoketone moiety of KD-5170 chelating the zinc ion within the active site of HDAC enzymes, thereby inhibiting their deacetylase activity. KD-5170 is delivered as a thioester-based prodrug, which is hydrolyzed in vivo to release the active mercaptoketone.

Quantitative Inhibitory Activity

The inhibitory potency of KD-5170 against various HDAC isoforms has been determined through biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its activity.

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 20 |

| HDAC2 | 2000 |

| HDAC3 | 75 |

| HDAC4 | 26 |

| HDAC5 | 950 |

| HDAC6 | 14 |

| HDAC7 | 85 |

| HDAC8 | 2500 |

| HDAC9 | 150 |

| HDAC10 | 18 |

Note: Data compiled from multiple sources. Slight variations may exist between different studies and assay conditions.

Signaling Pathways and Cellular Consequences

The primary epigenetic function of KD-5170, HDAC inhibition, triggers a cascade of downstream cellular events, ultimately leading to apoptosis and cell cycle arrest in cancer cells. The key signaling consequences are outlined below.

Caption: Proposed mechanism of action for KD-5170.

The inhibition of HDACs by KD-5170 leads to the hyperacetylation of histones, resulting in a more open chromatin structure. This facilitates the transcription of tumor suppressor genes, such as p21, which in turn induces cell cycle arrest. Furthermore, studies have indicated that KD-5170 can induce apoptosis through pathways involving DNA damage and mitochondrial signaling.

Key Experimental Protocols

The following sections outline the general methodologies employed in the foundational research on KD-5170. For precise details, including reagent concentrations and incubation times, consulting the original publications is recommended.

HDAC Inhibition Assay (Biochemical)

Caption: Workflow for biochemical HDAC inhibition assay.

-

Principle: This assay measures the ability of KD-5170 to inhibit the enzymatic activity of purified recombinant human HDAC isoforms.

-

Methodology:

-

Recombinant human HDAC enzymes are incubated with a fluorogenic acetylated peptide substrate.

-

Serial dilutions of KD-5170 are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period.

-

A developer solution, often containing a protease like trypsin, is added to cleave the deacetylated substrate, releasing a fluorescent signal.

-

Fluorescence is measured using a plate reader.

-

The IC50 value is calculated by plotting the fluorescence intensity against the concentration of KD-5170.

-

Cellular Histone Acetylation Assay

Caption: Western blot workflow for cellular histone acetylation.

-

Principle: This experiment assesses the effect of KD-5170 on the acetylation status of histones within a cellular context.

-

Methodology:

-

Human cancer cell lines (e.g., HeLa, HCT116) are cultured and treated with varying concentrations of KD-5170 for a specified duration.

-

Cells are harvested, and total protein is extracted.

-

Protein extracts are separated by SDS-PAGE and transferred to a membrane (Western blotting).

-

The membrane is probed with a primary antibody specific for an acetylated histone mark (e.g., acetyl-Histone H3).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

The signal is visualized using a chemiluminescent substrate, and the intensity of the bands is quantified to determine the level of histone acetylation.

-

In Vivo Xenograft Tumor Model

Caption: Experimental workflow for in vivo xenograft studies.

-

Principle: To evaluate the anti-tumor efficacy of KD-5170 in a living organism.

-

Methodology:

-

Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).

-

Once tumors reach a palpable size, the mice are randomized into control (vehicle) and treatment groups.

-

KD-5170 is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule.

-

Tumor volume and mouse body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised, weighed, and may be subjected to histological and biomarker analysis (e.g., immunohistochemistry for acetylated histones).

-

Conclusion

KD-5170 is a potent, broad-spectrum HDAC inhibitor with a clear mechanism of action rooted in the epigenetic regulation of gene expression. Its ability to induce histone hyperacetylation, leading to cell cycle arrest and apoptosis in cancer cells, has been well-documented through a variety of biochemical and cellular assays, as well as in vivo models. The data and protocols summarized in this guide provide a foundational understanding of KD-5170's function and offer a starting point for further research and development in the field of epigenetic cancer therapy. The distinct chemical nature of KD-5170 as a mercaptoketone-based inhibitor may offer advantages in terms of its pharmacological properties and warrants continued investigation.

References

The Role of KD 5170 in Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KD 5170 is a potent, orally bioavailable, mercaptoketone-based pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant antitumor activity in a range of preclinical cancer models. By inhibiting class I and II HDAC enzymes, this compound modulates the acetylation status of histones and other non-histone protein targets, leading to the altered expression of a wide array of genes. This technical guide provides an in-depth overview of the core mechanisms by which this compound influences gene expression, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote a more condensed chromatin structure, rendering it less accessible to transcription factors and thereby leading to transcriptional repression. In various cancers, HDACs are often overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and the promotion of oncogenic pathways.

This compound has emerged as a promising therapeutic agent due to its broad-spectrum inhibition of HDAC isoforms.[1][2] Its mechanism of action centers on the re-establishment of a more open chromatin state, facilitating the expression of genes involved in cell cycle arrest, apoptosis, and differentiation. This guide will delve into the molecular pathways affected by this compound and the experimental evidence supporting its role in gene expression.

Quantitative Data on this compound Activity

The following tables summarize the inhibitory and cytotoxic potency of this compound across various HDAC isoforms and cancer cell lines.

Table 1: Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 20 |

| HDAC2 | 2,060 |

| HDAC3 | 75 |

| HDAC4 | 26 |

| HDAC5 | 950 |

| HDAC6 | 14 |

| HDAC7 | 85 |

| HDAC8 | 2,500 |

| HDAC9 | 150 |

| HDAC10 | 18 |

Data compiled from publicly available sources.[3]

Table 2: Cytotoxic Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) |

| HCT-116 | Colorectal Carcinoma | 0.2 |

| HL-60 | Promyelocytic Leukemia | 0.1 |

| NCI-H460 | Non-Small Cell Lung Cancer | 0.3 |

| PC-3 | Prostate Adenocarcinoma | 0.4 |

| U266 | Multiple Myeloma | 0.5 |

| H929 | Multiple Myeloma | 0.3 |

Data represents a selection of cell lines from preclinical studies.

Core Mechanism of Action and Signaling Pathways

This compound exerts its effects on gene expression primarily through the inhibition of HDACs. This leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis.

Histone Hyperacetylation and Transcriptional Activation

The primary molecular effect of this compound is the inhibition of HDAC enzymatic activity. This results in an accumulation of acetylated histones, particularly H3 and H4, leading to a more relaxed chromatin structure. This "euchromatin" state allows for the binding of transcription factors to the promoter regions of previously silenced genes, thereby activating their expression. A key target gene that is upregulated by this compound is CDKN1A, which encodes the p21 protein.

Caption: this compound inhibits HDACs, leading to histone hyperacetylation and transcriptional activation.

Induction of p21 and Cell Cycle Arrest

The cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1) is a critical regulator of the cell cycle. This compound treatment leads to a significant increase in the expression of p21.[4] p21 then binds to and inhibits cyclin-CDK complexes, primarily Cyclin E/CDK2 and Cyclin D/CDK4/6, which are essential for the G1/S phase transition. This inhibition results in cell cycle arrest, preventing cancer cell proliferation.

Caption: this compound induces p21 expression, leading to the inhibition of Cyclin/CDK complexes and G1 cell cycle arrest.

Induction of Apoptosis via the Mitochondrial Pathway

Beyond cell cycle arrest, this compound actively promotes programmed cell death (apoptosis) in cancer cells. This process is primarily mediated through the intrinsic, or mitochondrial, pathway. This compound treatment has been shown to induce oxidative stress, as evidenced by the upregulation of heme oxygenase-1.[5] This, in turn, leads to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.

Caption: this compound induces apoptosis through oxidative stress and the mitochondrial-mediated caspase cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blotting for Histone Acetylation

This protocol is used to assess the effect of this compound on the acetylation status of histones.

Materials:

-

Cancer cell lines (e.g., HCT-116)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of acetylated histones to total histones and the loading control (β-actin).

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

This compound

-

PBS

-

Ethanol (B145695) (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as described in the Western blotting protocol.

-

Cell Harvesting and Fixation: Harvest the cells (including floating cells), wash with PBS, and fix by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound.

-

Cell Harvesting and Staining: Harvest both adherent and floating cells. Wash with cold PBS and resuspend in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

This compound is a potent HDAC inhibitor that modulates gene expression to induce cell cycle arrest and apoptosis in cancer cells. Its multifaceted mechanism of action, involving histone hyperacetylation, upregulation of p21, and induction of mitochondrial-mediated apoptosis, makes it a compelling candidate for further development as an anticancer therapeutic. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and other HDAC inhibitors on gene expression and cellular fate.

References

- 1. Clinical use and applications of histone deacetylase inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promising Anti-Mitochondrial Agents for Overcoming Acquired Drug Resistance in Multiple Myeloma [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor, exerts antimyeloma effects by DNA damage and mitochondrial signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of KD 5170: A Mercaptoketone-Based Histone Deacetylase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

KD 5170 is a novel, potent, and orally bioavailable pan-histone deacetylase (HDAC) inhibitor characterized by its unique α-mercaptoketone zinc-binding group. Discovered through an ultra-high throughput biochemical screen, this compound has demonstrated broad-spectrum antitumor activity across a range of hematological and solid tumor models. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to facilitate further research and development in the field of epigenetics and cancer therapeutics.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[1] In many cancers, HDACs are overexpressed or aberrantly recruited to tumor suppressor gene promoters, leading to their silencing and contributing to malignant transformation.[1] Consequently, HDAC inhibitors have emerged as a promising class of anticancer agents.

This compound was identified as a novel, non-hydroxamate-based HDAC inhibitor.[2][3] Unlike the majority of clinically developed HDAC inhibitors that utilize a hydroxamic acid moiety to chelate the active site zinc ion, this compound employs an α-mercaptoketone group.[2] This structural distinction offers the potential for a different pharmacological profile. This document details the discovery and preclinical development of this compound.

Discovery and Optimization

This compound was discovered through an ultra-high throughput fluorescence-based biochemical screen of a small molecule library against HDAC activity in HeLa cell nuclear extracts.[2] This screen identified an initial α-mercaptoketone series, which was subsequently chemically optimized to yield the lead compound, this compound.[2] The compound is delivered as a thioester-based prodrug, which is hydrolyzed in vivo to generate the active mercaptoketone that chelates the zinc ion in the HDAC active site.[2]

Mechanism of Action

This compound is a pan-inhibitor of Class I and Class II HDACs.[2][4] Its primary mechanism of action involves the inhibition of HDAC enzymatic activity, leading to the hyperacetylation of histone and non-histone proteins.[2][5] The accumulation of acetylated histones results in a more relaxed chromatin state, facilitating the transcription of previously silenced genes, including tumor suppressors like p21WAF1.[2]

The antitumor effects of this compound are mediated through the induction of apoptosis via two interconnected pathways: the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[5] Treatment with this compound leads to the activation of caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway), culminating in the activation of the executioner caspase-3.[5]

Furthermore, this compound induces oxidative stress and DNA damage, as evidenced by the phosphorylation of H2AX.[5][6] This DNA damage response contributes to the pro-apoptotic activity of the compound.

Quantitative Preclinical Data

The preclinical activity of this compound has been evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro HDAC Inhibitory Activity of this compound

| Assay System | IC50 (µM) |

| HeLa Cell Nuclear Extract | 0.045[2][3] |

| Recombinant Human HDAC1 | 0.020 |

| Recombinant Human HDAC2 | 2.0 |

| Recombinant Human HDAC3 | 0.075 |

| Recombinant Human HDAC4 | 0.026 |

| Recombinant Human HDAC6 | 0.014 |

Table 2: In Vitro Cellular Activity of this compound

| Assay | Cell Line | EC50 (µM) |

| Histone H3 Acetylation | HeLa | 0.025[2][3] |

| Cytotoxicity (Mean) | NCI-60 Panel | 1.6[2] |

| Cytotoxicity (Median) | NCI-60 Panel | 0.9[2] |

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Tumor Type | Cell Line | Dosing Regimen | Outcome |

| Colorectal Cancer | HCT-116 | Oral | Significant tumor growth inhibition[2][3] |

| Non-Small Cell Lung Carcinoma | NCI-H460 | Oral | Significant tumor growth inhibition[3] |

| Prostate Cancer | PC-3 | Oral | Significant tumor growth inhibition[2][3] |

| Multiple Myeloma | H929 | Oral | Significant tumor growth inhibition and prolonged survival[5] |

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro evaluation.

Caption: Mechanism of action of this compound leading to apoptosis.

Caption: General workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

The following are detailed protocols for key experiments cited in the preclinical evaluation of this compound.

HDAC Enzyme Inhibition Assay

This protocol is based on the fluorescence-based biochemical screen used for the discovery of this compound.[2]

-

Reagents and Materials:

-

Partially purified HeLa cell nuclear extract (as the source of HDACs)

-

Fluorogenic acetyl-lysine substrate (e.g., Fluor de Lys)

-

Developer reagent

-

This compound stock solution (in DMSO)

-

Assay buffer

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

-

Add the HeLa cell nuclear extract to each well and incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the fluorogenic acetyl-lysine substrate to each well.

-

Incubate for 30 minutes at room temperature.

-

Stop the reaction by adding the developer reagent.

-

Measure the fluorescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

-

Cell-Based Histone Acetylation Assay

This protocol describes the detection of histone H3 acetylation in HeLa cells by Western blot.[2]

-

Reagents and Materials:

-

HeLa cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (95% ethanol, 5% acetic acid)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against acetylated histone H3

-

Primary antibody for a loading control (e.g., total histone H3 or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

-

-

Procedure:

-

Seed HeLa cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 18 hours.

-

Wash the cells with PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane and incubate with the primary antibody against acetylated histone H3.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with the loading control antibody.

-

Quantify the band intensities to determine the relative increase in histone acetylation.

-

Cell Viability Assay (Alamar Blue)

This protocol is for assessing the cytotoxic activity of this compound using the Alamar Blue assay.[2]

-

Reagents and Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Alamar Blue reagent

-

384-well microplates

-

-

Procedure:

-

Seed the cells in a 384-well plate at a predetermined density.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate for 24 to 48 hours at 37°C in a CO2 incubator.

-

Add Alamar Blue reagent to each well (10% final concentration).

-

Incubate for an additional 6 hours.

-

Measure the fluorescence using a microplate reader.

-

Calculate the cell viability relative to the vehicle-treated control and determine the EC50 value.

-

Apoptosis Assay (JC-1 Staining for Mitochondrial Membrane Potential)

This protocol measures the disruption of mitochondrial membrane potential, a hallmark of apoptosis, using the fluorescent dye JC-1.[2]

-

Reagents and Materials:

-

HL-60 or HCT-116 cells

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

JC-1 dye

-

96-well plate

-

Flow cytometer

-

-

Procedure:

-

Plate the cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound for 24 hours (HL-60) or 48 hours (HCT-116).

-

Add JC-1 dye to each well and incubate for 10-15 minutes at 37°C.

-

Analyze the cells using a flow cytometer, measuring the fluorescence in both the green (monomeric JC-1 in apoptotic cells) and red (aggregated JC-1 in healthy cells) channels.

-

Quantify the percentage of apoptotic cells based on the shift from red to green fluorescence.

-

In Vivo Xenograft Model

This protocol provides a general outline for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft model.[2]

-

Reagents and Materials:

-

Female athymic nude mice

-

Human cancer cell line (e.g., HCT-116)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject the cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle orally according to the desired dosing schedule.

-

Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Conclusion

This compound represents a significant development in the field of HDAC inhibitors, demonstrating potent and broad-spectrum antitumor activity in preclinical models. Its unique mercaptoketone chemistry offers a valuable alternative to traditional hydroxamate-based inhibitors. The detailed data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of this compound and to advance the development of novel epigenetic modulators for cancer therapy. Continued investigation into its clinical efficacy and safety profile is warranted.

References

- 1. ijbs.com [ijbs.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor, exerts antimyeloma effects by DNA damage and mitochondrial signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of KD5170: a novel mercaptoketone-based histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to KD 5170: A Novel Pan-Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KD 5170 is a potent, orally bioavailable, mercaptoketone-based pan-inhibitor of histone deacetylases (HDACs) that has demonstrated broad-spectrum antitumor activity in both in vitro and in vivo models.[1] As a non-hydroxamate-based HDAC inhibitor, this compound presents a distinct chemical entity with significant potential in oncology research and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for the characterization of this compound are also provided to facilitate further research.

Chemical Structure and Physicochemical Properties

This compound is a thioester-based prodrug that undergoes hydrolysis to its active mercaptoketone form.[2] The active form is believed to chelate the zinc ion in the active site of HDAC enzymes, thereby inhibiting their activity.

| Property | Value |

| IUPAC Name | S-[2-[6-[[[4-[3-(Dimethylamino)propoxy]phenyl]sulfonyl]amino]-3-pyridinyl]-2-oxoethyl]ethanethioate |

| CAS Number | 940943-37-3 |

| Molecular Formula | C₂₀H₂₅N₃O₅S₂ |

| Molecular Weight | 451.6 g/mol |

| SMILES | CC(=O)SCC(=O)C1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCCCN(C)C |

| Appearance | White to yellow solid |

| Solubility | Soluble in DMSO to 100 mM and in 1eq. HCl to 100 mM |

Pharmacological Properties and Mechanism of Action

This compound is a pan-HDAC inhibitor, targeting both Class I and Class II histone deacetylases. Its inhibitory activity against a panel of recombinant human HDAC isoforms has been quantified, demonstrating potent, broad-spectrum inhibition.

In Vitro HDAC Inhibitory Activity

The half-maximal inhibitory concentrations (IC₅₀) of this compound against various HDAC isoforms are summarized below.

| Target | IC₅₀ (nM) |

| HDAC1 | 20 |

| HDAC2 | 2060 |

| HDAC3 | 75 |

| HDAC4 | 26 |

| HDAC5 | 950 |

| HDAC6 | 14 |

| HDAC7 | 85 |

| HDAC8 | 2500 |

| HDAC9 | 150 |

| HDAC10 | 18 |

| HeLa Nuclear Extract | 45 |

Table compiled from multiple sources.[2][3]

Cellular Activity

In cell-based assays, this compound has been shown to induce hyperacetylation of histones, a hallmark of HDAC inhibition. The half-maximal effective concentration (EC₅₀) for histone H3 acetylation in HeLa cells is 25 nM.[4]

Mechanism of Action

This compound exerts its antitumor effects through the induction of apoptosis.[5] This is mediated by DNA damage and mitochondrial signaling pathways, leading to the activation of caspase-3, -8, and -9.[3][5] Treatment with this compound results in the loss of mitochondrial membrane potential and the release of pro-apoptotic factors such as cytochrome c and Smac.[5] Furthermore, this compound induces oxidative stress and DNA damage, as evidenced by the phosphorylation of H2A.X.[5]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijbs.com [ijbs.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

The Pan-HDAC Inhibitor KD-5170: A Technical Overview of its Core Effects and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

KD-5170 is a novel, mercaptoketone-based pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant antitumor activity across a broad spectrum of cancer types in both in vitro and in vivo studies.[1][2] As a non-hydroxamate inhibitor, KD-5170 presents a distinct pharmaceutical profile, offering a potent alternative in the landscape of chromatin-modifying cancer therapeutics.[2] This technical guide provides a comprehensive analysis of the core effects of KD-5170, including its inhibitory activity, cellular and molecular mechanisms, and preclinical efficacy. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mode of action.

Introduction to KD-5170